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Compound of Interest

Compound Name: Daphnilongeranin C

Cat. No.: B033140

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
asymmetric synthesis of hexacyclic Daphniphyllum alkaloids. These complex natural products
exhibit significant biological activities and present formidable challenges to synthetic chemistry.
The following sections summarize key successful asymmetric strategies, providing procedural
details for their application and quantitative data to facilitate comparison and adaptation.

Divergent Total Synthesis of (-)-Daphnilongeranin B
and (-)-Daphenylline via Phosphine-Catalyzed [3+2]
Cycloaddition

This strategy, developed by the Zhai group, enables the divergent synthesis of two distinct
hexacyclic Daphniphyllum alkaloids from a common intermediate. The key steps involve a
phosphine-catalyzed [3+2] cycloaddition to construct the core ring system, followed by a late-
stage aldol cyclization for (-)-daphnilongeranin B and a bioinspired cationic rearrangement for
(-)-daphenylline.

Experimental Protocols

Protocol 1.1: Phosphine-Catalyzed [3+2] Cycloaddition
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This protocol describes the initial key cycloaddition to form the pentacyclic core.

e Reaction: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate (2, 1.5 equiv) in
toluene (0.1 M) is added PBus (0.2 equiv) and K2COs/MeOH (0.1 equiv).

e Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

o Work-up: The solvent is removed under reduced pressure, and the residue is purified by
silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the
cycloaddition adduct 3.

Protocol 1.2: Late-Stage Aldol Cyclization for (-)-Daphnilongeranin B
This protocol details the formation of the F ring to yield (-)-daphnilongeranin B.

o Reaction: To a solution of the advanced intermediate 4 (1.0 equiv) in THF (0.01 M) at -78 °C
is added LHMDS (1.2 equiv).

e Conditions: The mixture is stirred at -78 °C for 1 hour.

o Work-up: The reaction is quenched with saturated aqueous NH4Cl solution and extracted
with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
NazS0a4, and concentrated. The residue is purified by preparative thin-layer chromatography
(petroleum ether/ethyl acetate = 3:1) to give (-)-daphnilongeranin B.

Protocol 1.3: Cationic Rearrangement for (-)-Daphenylline

This protocol describes the bioinspired rearrangement to form the tetrasubstituted benzene ring
of (-)-daphenylline.

o Reaction: The pentacyclic ketone intermediate 5 (1.0 equiv) is dissolved in toluene (0.02 M).

o Conditions: p-Toluenesulfonic acid (PTSA, 2.0 equiv) is added, and the mixture is heated to
reflux for 5 hours.

o Work-up: The reaction is cooled to room temperature, quenched with saturated aqueous
NaHCOs, and extracted with ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous NazSOa4, and concentrated. The crude product is purified by
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silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to yield (-)-
daphenylline.[1]

Data Presentation
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Caption: Divergent synthesis of (-)-daphnilongeranin B and (-)-daphenylline.

Asymmetric Total Synthesis of (+)-Caldaphnidine J
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The synthesis of the yuzurimine-type alkaloid (+)-caldaphnidine J by the Xu group features
several key transformations, including a highly regioselective Pd-catalyzed hydroformylation, a
Sm(ll)-mediated pinacol coupling, and a one-pot Swern oxidation/ketene dithioacetal Prins
reaction.[2][3]

Experimental Protocols

Protocol 2.1: Pd-Catalyzed Regioselective Hydroformylation
This protocol describes the introduction of a key aldehyde functionality.

o Reaction: To a solution of the olefin precursor 6 (1.0 equiv) in toluene (0.1 M) are added
Pd(OACc)z (5 mol%), dppp (10 mol%), and formic acid (2.0 equiv).

o Conditions: The mixture is stirred at 80 °C for 24 hours under a CO atmosphere (1 atm).

o Work-up: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is
concentrated. The residue is purified by silica gel column chromatography to afford the
aldehyde 7.

Protocol 2.2: Sm(Il)-Mediated Intramolecular Pinacol Coupling
This protocol details the formation of a challenging 7/5 bicyclic system.

e Reaction: To a solution of Smlz (4.0 equiv) in THF (0.05 M) at -78 °C is added a solution of
the dialdehyde precursor 8 (1.0 equiv) in THF.

e Conditions: The reaction is stirred at -78 °C for 2 hours.

o Work-up: The reaction is quenched with saturated aqueous Na=S203 and extracted with
ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
Na=S0a4, and concentrated. The crude product is purified by silica gel chromatography to
yield the diol 9.

Protocol 2.3: One-Pot Swern Oxidation/Ketene Dithioacetal Prins Reaction

This protocol describes a novel cascade reaction to construct a key intermediate.
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e Reaction: To a solution of oxalyl chloride (2.0 equiv) in CH2Clz (0.2 M) at -78 °C is added
DMSO (4.0 equiv). After stirring for 15 minutes, a solution of the diol 10 (1.0 equiv) in CH2Cl2
is added. After another 30 minutes, triethylamine (5.0 equiv) is added.

o Conditions: The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature

over 2 hours.

o Work-up: The reaction is quenched with water and extracted with CH2Clz. The combined
organic layers are washed with brine, dried over anhydrous Naz2SOa, and concentrated. The
residue is purified by flash chromatography to give the cyclized product 11.

Data Presentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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